BenchChemオンラインストアへようこそ!

5,7-dinitro-2-phenyl-1H-indazol-3-one

Nitric Oxide Synthase Inflammation Indazole Inhibitors

This 5,7-dinitro-2-phenyl-1H-indazol-3-one is a unique N-phenyl indazol-3-one building block with >3,400-fold iNOS/eNOS selectivity (EC50 29 nM vs >100,000 nM), enabling safer anti-inflammatory hit-to-lead optimization. The single-crystal X-ray structure supports precise docking for SMN, hNav1.7, and iNOS targets. The 5,7-dinitro pattern offers orthogonal nucleophilic aromatic substitution pathways unavailable from regioisomeric dinitro compounds, critical for building focused libraries across neurology and inflammation indications.

Molecular Formula C13H8N4O5
Molecular Weight 300.23 g/mol
CAS No. 23614-55-3
Cat. No. B1654490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dinitro-2-phenyl-1H-indazol-3-one
CAS23614-55-3
Molecular FormulaC13H8N4O5
Molecular Weight300.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H8N4O5/c18-13-10-6-9(16(19)20)7-11(17(21)22)12(10)14-15(13)8-4-2-1-3-5-8/h1-7,14H
InChIKeyPBZJZJOWHIIIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dinitro-2-phenyl-1H-indazol-3-one (CAS 23614-55-3): Chemical Identity and Procurement Context


5,7-Dinitro-2-phenyl-1H-indazol-3-one (CAS 23614-55-3) is a heterocyclic compound belonging to the N-phenyl indazol-3-one class, characterized by a fused indazole core bearing nitro substituents at the 5- and 7-positions and a phenyl group at the N-2 position . The compound is employed as a versatile synthetic intermediate in medicinal chemistry, particularly for the preparation of survival motor neuron (SMN) protein modulators, hNav1.7 inhibitors, and inducible nitric oxide synthase (iNOS) inhibitors . As a dinitro-substituted indazolone, it exhibits distinct electronic and steric properties that influence its reactivity profile and biological target engagement compared to mono-nitro or regioisomeric analogs [1].

Why 5,7-Dinitro-2-phenyl-1H-indazol-3-one Cannot Be Casually Substituted with Regioisomeric or Mono-Nitro Indazole Analogs


In the N-phenyl indazol-3-one series, nitro group count and positional isomerism profoundly affect both chemical reactivity and biological activity. The 5,7-dinitro substitution pattern confers a unique combination of electron-withdrawing effects and hydrogen-bonding capacity that is absent in mono-nitro analogs (e.g., 5-nitro or 7-nitro derivatives) or regioisomeric dinitro compounds (e.g., 4,6-dinitro-1-phenyl-1H-indazole) [1]. The 2-phenyl-1H-indazol-3-one scaffold itself differs fundamentally from 1H-indazole and 2H-indazole tautomeric forms in terms of tautomeric equilibrium and N-substitution chemistry, which directly influences target binding and downstream synthetic utility [2]. Evidence presented below quantifies the consequences of selecting this specific dinitro regioisomer versus structurally proximate alternatives.

5,7-Dinitro-2-phenyl-1H-indazol-3-one (CAS 23614-55-3): Quantitative Comparator Evidence Guide


Potent iNOS Inhibition with Quantified Selectivity over nNOS and eNOS Isoforms

5,7-Dinitro-2-phenyl-1H-indazol-3-one demonstrates potent inhibition of human inducible nitric oxide synthase (iNOS) with an EC50 of 29 nM in a cellular assay [1]. When tested against the neuronal (nNOS) and endothelial (eNOS) isoforms under comparable conditions, the compound exhibits substantial selectivity: EC50 = 6,000 nM against nNOS and EC50 > 100,000 nM against eNOS, representing >200-fold and >3,400-fold selectivity for iNOS over nNOS and eNOS, respectively [1].

Nitric Oxide Synthase Inflammation Indazole Inhibitors

Crystallographically Verified 3D Structure Enabling Structure-Based Design and Quality Control

The single-crystal X-ray structure of 5,7-dinitro-2-phenyl-1H-indazol-3-one has been experimentally determined and deposited in the Cambridge Structural Database [1]. The structure confirms the 1,2-dihydro-3H-indazol-3-one tautomeric form with the phenyl ring attached at N-2 and nitro groups occupying the 5- and 7-positions, providing atomic-resolution coordinates for computational docking and quantitative structure-activity relationship (QSAR) studies [1].

X-ray Crystallography Structural Biology Medicinal Chemistry

Regiospecific Synthetic Utility Distinct from 4,6-Dinitro-1-phenyl-1H-indazole Isomer

The 5,7-dinitro substitution pattern on the 2-phenylindazol-3-one scaffold confers a reactivity profile that is mechanistically distinct from the 4,6-dinitro-1-phenyl-1H-indazole regioisomer. In the 4,6-dinitro isomer, nucleophilic substitution occurs regiospecifically at the 4-position [1]. In contrast, the 5,7-dinitro-2-phenylindazol-3-one system places the nitro groups in a different electronic environment adjacent to the N-2 phenyl and the 3-oxo functionality, which alters the leaving-group character and directs nucleophilic attack to different positions .

Nucleophilic Substitution Regiospecificity Heterocyclic Synthesis

Validated Synthetic Entry Point for Pharmacologically Relevant Scaffolds

5,7-Dinitro-2-phenyl-1H-indazol-3-one is documented as a key reactant in the synthesis of multiple pharmacologically active chemotypes, including survival motor neuron (SMN) protein modulators relevant to spinal muscular atrophy, hNav1.7 voltage-gated sodium channel inhibitors for pain indications, and heteroalicyclic carboxamidines targeting iNOS . This multi-target synthetic utility distinguishes it from more specialized indazole derivatives that serve narrower synthetic purposes.

SMN Protein Modulators Sodium Channel Inhibitors Drug Discovery

Distinct Tautomeric Identity Relative to 1H-Indazole Analogs

5,7-Dinitro-2-phenyl-1H-indazol-3-one exists predominantly in the 1,2-dihydro-3H-indazol-3-one tautomeric form, as confirmed by X-ray crystallography [1]. This tautomeric state differs fundamentally from 1H-indazoles bearing substitution on N-1 and from 2H-indazoles lacking the 3-oxo functionality [2]. The 3-oxo group participates in hydrogen bonding and influences the electron density distribution across the heterocyclic ring, which in turn modulates reactivity at the nitro-substituted positions.

Tautomerism N-Alkylation Heterocyclic Chemistry

5,7-Dinitro-2-phenyl-1H-indazol-3-one (CAS 23614-55-3): Prioritized Research and Industrial Application Scenarios


iNOS Inhibitor Lead Optimization Requiring Isoform Selectivity

Based on the quantified selectivity profile (iNOS EC50 = 29 nM vs nNOS EC50 = 6,000 nM vs eNOS EC50 > 100,000 nM) [1], this compound serves as an optimal starting scaffold for medicinal chemistry programs targeting inflammatory conditions where iNOS inhibition is desired while avoiding eNOS-mediated cardiovascular toxicity. The >3,400-fold iNOS/eNOS selectivity window provides a favorable therapeutic index margin for hit-to-lead optimization.

Structure-Guided Drug Design Leveraging Verified 3D Coordinates

The availability of a single-crystal X-ray structure [1] enables precise docking studies and binding mode analysis for programs targeting iNOS, SMN protein, or hNav1.7. Computational chemists can use these atomic coordinates to rationally design derivatives with improved potency or physicochemical properties without the uncertainty inherent in homology models or force-field minimized structures.

Synthetic Diversification via Regiospecific Nucleophilic Substitution

As a synthetic intermediate, the distinct 5,7-dinitro substitution pattern enables nucleophilic aromatic substitution pathways that are orthogonal to those accessible from 4,6-dinitro regioisomers [1]. This regioisomeric differentiation is critical for constructing focused libraries where the position of subsequent functionalization dictates biological activity.

Multi-Target Medicinal Chemistry Platform Intermediate

Documented utility as a precursor for SMN modulators, hNav1.7 inhibitors, and iNOS inhibitors [1] makes this compound a versatile building block for organizations pursuing multiple therapeutic programs. Stocking this single intermediate supports parallel discovery efforts across neurology (SMN, Nav1.7) and inflammation (iNOS) indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-dinitro-2-phenyl-1H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.